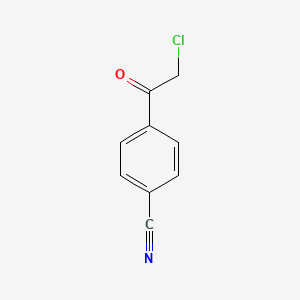

4-(2-chloroacetyl)benzonitrile

Description

BenchChem offers high-quality 4-(2-chloroacetyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chloroacetyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHNCFIXYHXVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193794 | |

| Record name | Benzonitrile, 4-(chloroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40805-50-3 | |

| Record name | Benzonitrile, 4-(chloroacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040805503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(chloroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chloroacetyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-chloroacetyl)benzonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-chloroacetyl)benzonitrile is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a reactive α-chloro ketone and a versatile nitrile group, makes it a valuable precursor for the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds that form the core of many pharmaceutical agents[1]. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-(2-chloroacetyl)benzonitrile, with a particular focus on its application as a key intermediate in drug development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 4-(2-chloroacetyl)benzonitrile is essential for its effective use in synthesis and for the development of robust analytical methods.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | [2] |

| Molecular Weight | 179.61 g/mol | [2] |

| CAS Number | 40805-50-3 | [2] |

| IUPAC Name | 4-(2-chloroacetyl)benzonitrile | [2] |

| Synonyms | 4-Cyanophenacyl chloride, α-Chloro-4'-cyanoacetophenone | [2] |

| Appearance | Solid | |

| Boiling Point | 340.1 °C at 760 mmHg | |

| Flash Point | 159.5 °C | |

| Density | 1.26 g/cm³ | |

| XLogP3 | 1.8 | [2] |

Structural Elucidation

The structure of 4-(2-chloroacetyl)benzonitrile is characterized by a benzonitrile core substituted at the 4-position with a chloroacetyl group.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative, self-validating protocol for the synthesis of 4-(2-chloroacetyl)benzonitrile. The causality behind experimental choices is explained to provide field-proven insights.

Materials:

-

Benzonitrile

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere. Rationale: The use of anhydrous conditions is critical as aluminum chloride is highly hygroscopic and reacts violently with water, which would deactivate the catalyst.

-

Formation of the Acylium Ion: The flask is cooled in an ice bath, and chloroacetyl chloride is added dropwise via the dropping funnel. The mixture is stirred at 0-5 °C for 30 minutes. Rationale: The slow, cooled addition controls the exothermic reaction between the Lewis acid and the acyl chloride, preventing side reactions and ensuring the controlled formation of the acylium ion.

-

Electrophilic Aromatic Substitution: Benzonitrile is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC). Rationale: The nitrile group is deactivating, making the Friedel-Crafts reaction more challenging than with activated rings. Careful temperature control and monitoring are essential for optimal conversion.

-

Work-up: The reaction mixture is slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Rationale: This step quenches the reaction by hydrolyzing the aluminum chloride complex and protonating any remaining Lewis basic species, facilitating their removal in the aqueous phase.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. Rationale: The bicarbonate wash neutralizes any remaining acid, while the brine wash helps to remove water from the organic layer. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by recrystallization or column chromatography to yield pure 4-(2-chloroacetyl)benzonitrile.

Chemical Reactivity and Synthetic Utility

The dual functionality of 4-(2-chloroacetyl)benzonitrile dictates its reactivity and makes it a versatile synthetic intermediate.

-

α-Chloro Ketone Moiety: The chloroacetyl group is a potent electrophile. The chlorine atom is readily displaced by a wide range of nucleophiles in Sₙ2 reactions. This reactivity is the cornerstone of its use in constructing heterocyclic rings.

-

Nitrile Group: The nitrile group can be transformed into other functional groups. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Drug Development

The unique chemical properties of 4-(2-chloroacetyl)benzonitrile have made it a valuable building block in the synthesis of several pharmaceutically active compounds.

Key Intermediate in the Synthesis of Isavuconazole

A prime example of the utility of 4-(2-chloroacetyl)benzonitrile is its role as a key precursor in the synthesis of the broad-spectrum antifungal agent, isavuconazole .[1] Isavuconazole is used to treat invasive aspergillosis and invasive mucormycosis.

In the synthesis of isavuconazole, 4-(2-chloroacetyl)benzonitrile undergoes a Hantzsch-type thiazole synthesis with a thioamide derivative. The α-chloro ketone functionality reacts with the sulfur of the thioamide, followed by cyclization and dehydration to form the thiazole ring, a core structural motif of isavuconazole.[3]

Caption: Role in Isavuconazole Synthesis.

Safety and Handling

4-(2-chloroacetyl)benzonitrile is a hazardous substance and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye damage (H318), Harmful if inhaled (H332), and May cause respiratory irritation (H335).[2]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes, and avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(2-chloroacetyl)benzonitrile is a versatile and valuable building block in organic synthesis, with particular importance in the field of drug discovery and development. Its dual reactivity, stemming from the chloroacetyl and benzonitrile functional groups, allows for the efficient construction of complex molecular architectures. The pivotal role of this compound as a key intermediate in the synthesis of the antifungal drug isavuconazole highlights its significance in modern medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory and in industrial settings.

References

-

PubChem. (n.d.). Benzonitrile, 4-(chloroacetyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(2-chloroacetyl)benzonitrile. Wiley-VCH GmbH. Retrieved from [Link]

-

Boschelli, D. H., Wu, B., Ye, F., Wang, Y., Golas, J. M., Lucas, J., & Boschelli, F. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868–7876. [Link]

-

Kalinichenko, E., Faryna, A., Bozhok, T., & Panibrat, A. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7198. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

-

European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile (EP 0110559 A1). Retrieved from [Link]

-

Huang, L., Zhang, Y., Chen, H., Wang, W.-W., Li, J.-Q., & Liu, Y. (2022). A Novel and Practical Synthesis of Isavuconazonium Sulfate via Anion Exchange Resin. Pharmaceutical Fronts, 4(02), e72-e78. [Link]

-

ResearchGate. (n.d.). Structures of isavuconazonium sulfate and isavuconazole. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of isavuconazole sulfate and intermediate thereof.

- Google Patents. (n.d.). Benzonitrile derivative, process for its preparation and its application.

-

European Patent Office. (2023). A process for preparing isavuconazonium sulfate (EP 4289840 A1). Retrieved from [Link]

Sources

4-(2-chloroacetyl)benzonitrile CAS number and supplier

An In-depth Technical Guide to 4-(2-chloroacetyl)benzonitrile for Drug Discovery Professionals

Introduction

4-(2-chloroacetyl)benzonitrile, also known as 4-cyanophenacyl chloride, is a bifunctional crystalline solid of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a reactive α-chloro ketone (a chloroacetyl group) and a versatile nitrile moiety on a benzene scaffold, establishes it as a valuable intermediate for constructing complex heterocyclic systems. The electrophilic nature of the chloroacetyl group makes it a prime target for nucleophilic substitution, while the nitrile group offers a handle for further chemical transformations such as hydrolysis to carboxylic acids or reduction to primary amines.

This dual reactivity is expertly leveraged in the synthesis of advanced pharmaceutical agents. Most notably, it serves as a critical starting material for the construction of the thiazole ring in isavuconazole, a broad-spectrum triazole antifungal agent.[1] This guide provides an in-depth overview of its chemical properties, a robust laboratory-scale synthesis protocol, key synthetic applications, and essential safety and handling information for researchers, scientists, and drug development professionals.

Physicochemical & Spectroscopic Properties

The fundamental properties of 4-(2-chloroacetyl)benzonitrile are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 40805-50-3 | [2][3][4][5] |

| Molecular Formula | C₉H₆ClNO | [2][5] |

| Molecular Weight | 179.61 g/mol | [3] |

| IUPAC Name | 4-(2-chloroacetyl)benzonitrile | [5] |

| Synonyms | 4-Cyanophenacyl chloride, α-Chloro-4'-cyanoacetophenone | [2] |

| Appearance | Solid (typically white to off-white) | [6] |

| Boiling Point | 340.1 °C at 760 mmHg | [2] |

| Density | 1.26 g/cm³ | [2] |

| Flash Point | 159.5 °C |[2] |

Analytical Characterization

Confirming the identity and purity of 4-(2-chloroacetyl)benzonitrile is critical. Below are the expected spectroscopic signatures.

Table 2: Spectroscopic Data

| Technique | Expected Data | Source(s) |

|---|---|---|

| ¹H NMR | In CDCl₃, the spectrum is expected to show a characteristic AB quartet for the aromatic protons (δ ≈ 7.8-8.1 ppm) and a sharp singlet for the methylene protons (CH₂) adjacent to the carbonyl and chlorine (δ ≈ 4.5 ppm). This is analogous to the reported spectrum of the bromo-variant. | |

| ¹³C NMR | Spectra are available for review in public databases. Expected signals include those for the nitrile (C≡N), carbonyl (C=O), methylene (-CH₂Cl), and four distinct aromatic carbons. | [7] |

| Mass Spec (MS) | The mass spectrum will show the molecular ion peak corresponding to its exact mass (179.01 g/mol ). | [5] |

| Infrared (IR) | Key stretches include a strong absorption for the C=O group (around 1700 cm⁻¹) and the C≡N group (around 2230 cm⁻¹). |[5] |

Synthesis and Purification

While commercially available, 4-(2-chloroacetyl)benzonitrile can be readily prepared in a laboratory setting via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of benzonitrile with chloroacetyl chloride using a strong Lewis acid catalyst.

Causality of Experimental Design

The Friedel-Crafts acylation is the method of choice due to its directness and efficiency.

-

Reactants : Benzonitrile is used as the aromatic substrate. The nitrile group is a meta-director and deactivating, which can make the reaction slower than with benzene itself, but the para-product is still readily formed. Chloroacetyl chloride serves as the acylating agent, providing the required chloroacetyl moiety.

-

Catalyst : Aluminum chloride (AlCl₃) is a powerful Lewis acid that coordinates with the chloroacetyl chloride to form a highly electrophilic acylium ion (or a reactive complex), which is necessary to overcome the aromaticity of the benzonitrile ring. Unlike in catalytic alkylations, the AlCl₃ catalyst forms a strong complex with the resulting ketone product, deactivating it and preventing further reactions. This is a self-validating aspect of the protocol that prevents over-acylation. Consequently, the catalyst must be used in stoichiometric amounts or greater.

-

Solvent : A non-reactive, inert solvent like dichloromethane (DCM) or carbon disulfide is typically used to dissolve the reactants without participating in the reaction.

-

Workup : The reaction is quenched by carefully adding it to ice-cold acid (e.g., HCl). This serves two purposes: it hydrolyzes the aluminum chloride catalyst and breaks the AlCl₃-ketone complex, liberating the final product.

Caption: Workflow for the synthesis of 4-(2-chloroacetyl)benzonitrile.

Step-by-Step Synthesis Protocol

-

Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).

-

Solvent : Add anhydrous dichloromethane (DCM) via cannula and cool the resulting suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition : Add chloroacetyl chloride (1.05 eq) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Substrate Addition : After the addition is complete, add benzonitrile (1.0 eq) dropwise over 30 minutes. Ensure the internal temperature does not rise significantly.

-

Reaction : Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Quench : Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic.

-

Extraction : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing : Combine the organic layers and wash successively with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Purification Protocol

The crude 4-(2-chloroacetyl)benzonitrile can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or isopropanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 4-(2-chloroacetyl)benzonitrile stems from its two distinct reactive sites, allowing for sequential and regioselective modifications.

Caption: Role in the synthesis of the Isavuconazole antifungal agent.

Safety and Handling

4-(2-chloroacetyl)benzonitrile is a hazardous substance and must be handled with appropriate precautions. As an α-haloketone, it is a potent lachrymator and alkylating agent.

GHS Hazard Information:

-

Pictograms : GHS05 (Corrosion), GHS07 (Exclamation Mark)

-

Signal Word : Danger

-

Hazard Statements :

Self-Validating Safety Protocol

Adherence to the following protocol is mandatory to ensure safe handling:

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE) : Wear nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical safety goggles that provide a complete seal around the eyes.

-

Handling : Avoid generating dust. Use non-sparking tools for transfers. [2]4. Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. [2]Recommended storage is under an inert atmosphere at 2-8 °C. [6]5. Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Commercial Suppliers

4-(2-chloroacetyl)benzonitrile is available from several reputable chemical suppliers. Purity and available quantities may vary.

Table 3: Selected Commercial Suppliers

| Supplier | Purity | Notes |

|---|---|---|

| Sigma-Aldrich (Merck) | ≥95% - 98% | Available in various quantities from multiple partners. [3][8] |

| Ambeed, Inc. | ≥95% | Sold through distributors like Sigma-Aldrich. [3][6] |

| JHECHEM CO LTD | Not specified | Supplier based in China, available via ECHEMI. [2] |

| CymitQuímica | Min. 95% | European supplier. [9] |

| BLD Pharm | Not specified | Available for research use, requires cold-chain transport. |

References

-

LabSolutions. (n.d.). 4-(2-Chloroacetyl)benzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142493, Benzonitrile, 4-(chloroacetyl)-. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(2-chloroacetyl)benzonitrile. Wiley Science Solutions. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Benzonitrile, 4-(chloroacetyl)- | C9H6ClNO | CID 142493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. minio.scielo.br [minio.scielo.br]

- 4. rsc.org [rsc.org]

- 5. Benzonitrile, 4-(chloroacetyl)- (9CI)(40805-50-3) 1H NMR spectrum [chemicalbook.com]

- 6. 4-(2-Chloroacetyl)benzonitrile | 40805-50-3 [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-(2-Chloroacetyl)benzonitrile | 40805-50-3 [sigmaaldrich.com]

- 9. 4-(2-Chloroacetyl)benzonitrile | 40805-50-3 [sigmaaldrich.com]

A Guide to the Safe Handling of 4-(2-chloroacetyl)benzonitrile for Research and Development

Introduction: Understanding the Molecule and Its Reactivity

4-(2-chloroacetyl)benzonitrile is a bifunctional organic molecule of significant interest in medicinal chemistry and drug discovery. It serves as a valuable building block, or intermediate, for the synthesis of more complex molecular architectures. Its utility stems from the two reactive sites it possesses: a nitrile group (-C≡N) and an α-chloroacetyl group (-COCH₂Cl). The electrophilic nature of the carbon adjacent to the chlorine atom makes it a target for nucleophilic substitution, a common strategy in the construction of pharmaceutical compounds.

However, the very reactivity that makes this compound a useful synthetic tool also dictates the need for stringent safety protocols. The α-chloroacetyl moiety, in particular, classifies this compound as a potent lachrymator and alkylating agent, capable of reacting with biological nucleophiles such as amino and sulfhydryl groups found in proteins and DNA. This inherent reactivity profile is the foundation for the specific handling precautions detailed in this guide. This document is intended for researchers, chemists, and drug development professionals, providing a deep dive into the safety data and handling procedures necessary to work with this compound safely.

Hazard Identification and GHS Classification

A thorough understanding of a chemical's hazards is the cornerstone of laboratory safety. 4-(2-chloroacetyl)benzonitrile is classified under the Globally Harmonized System (GHS) with several key hazard statements that inform its handling and storage.

According to data aggregated from multiple suppliers, the GHS classifications are as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

-

Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[1]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[1]

-

Serious Eye Damage (Category 1), H318: Causes serious eye damage.[1]

-

Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[1]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.[1]

The signal word for this compound is "Danger" [1][2]. The pictograms associated with these hazards are the skull and crossbones (or exclamation mark for lower acute toxicity), corrosion, and health hazard symbols.

Expert Insight: The "Serious Eye Damage" classification (H318) is particularly critical. This is a direct consequence of the compound's lachrymatory nature. Lachrymators are substances that react with the moisture in the eyes to produce acids (in this case, likely hydrochloric acid), causing pain, tearing, and potentially severe, irreversible damage. The α-chloro ketone structure is a classic feature of lachrymatory agents.

Summary of GHS Classifications

| Hazard Class | Category | Hazard Statement (H-code) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Physicochemical Properties and Stability

Understanding the physical state and reactivity of 4-(2-chloroacetyl)benzonitrile is crucial for its proper storage and handling.

| Property | Value |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol [1] |

| Appearance | Solid |

| Boiling Point | 340.1°C at 760 mmHg |

| Flash Point | 159.5°C |

| Density | 1.26 g/cm³ |

Stability and Reactivity:

-

Stability: The compound is stable under recommended storage conditions.

-

Incompatible Materials: It should be kept away from strong oxidizing agents[3].

-

Hazardous Decomposition Products: Upon combustion, it may produce hazardous gases including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas[3].

Safe Handling and Personal Protective Equipment (PPE)

Given its hazard profile, a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All work with 4-(2-chloroacetyl)benzonitrile, including weighing, transferring, and setting up reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors[4].

-

Ventilation: Ensure adequate general ventilation in the laboratory to supplement the local exhaust of the fume hood[3][5].

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly[3][5].

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the "Serious Eye Damage" and "Skin Irritation" classifications.

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times. Due to the severe risk to the eyes, a face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing[3][4].

-

Hand Protection: Wear disposable nitrile gloves to protect against accidental contact. It is critical to inspect gloves before use and to use proper removal techniques to avoid skin contamination. If prolonged contact is possible, heavier gloves should be considered, and the manufacturer's breakthrough time data should be consulted. Always wash hands thoroughly after handling the compound[4][6].

-

Skin and Body Protection: A lab coat must be worn and kept buttoned. For procedures with a higher risk of splashes or spills, an acid-resistant apron should be worn over the lab coat[7]. Full-length pants and closed-toe shoes are mandatory in the laboratory[7][8].

Storage and Disposal Protocols

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area[3][9]. Some suppliers recommend storage at 2-8°C under an inert atmosphere[2].

-

The storage area should be separate from incompatible materials, such as strong oxidizing agents[3].

-

Clearly label the container with the chemical name and all relevant GHS hazard pictograms and statements.

Waste Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain[8].

-

Contaminated materials, such as gloves, bench paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.

-

Unused or waste 4-(2-chloroacetyl)benzonitrile should be disposed of through a licensed hazardous waste disposal company[6].

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear, pre-planned response is essential.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][5][10]. Time is critical to prevent permanent eye damage.

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[3][10].

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention[10][11].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][5].

Accidental Release Measures (Spills)

For a small spill of the solid material inside a chemical fume hood:

-

Ensure appropriate PPE is worn.

-

Gently sweep up the material to avoid generating dust.

-

Place the spilled material into a designated, labeled hazardous waste container.

-

Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse like acetone), and collect the cleaning materials as hazardous waste.

For larger spills or spills outside of a fume hood, evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.

Workflow for Spill Response

The following diagram outlines the logical steps for responding to a spill of 4-(2-chloroacetyl)benzonitrile.

Caption: Workflow for responding to a spill of 4-(2-chloroacetyl)benzonitrile.

Conclusion

4-(2-chloroacetyl)benzonitrile is a valuable reagent whose utility is matched by its potential hazards. Its classification as a lachrymator and an acutely toxic substance requires a disciplined and informed approach to safety. By understanding the causality behind its hazards—rooted in its chemical structure and reactivity—and by rigorously applying the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can mitigate the risks and handle this compound with confidence and safety.

References

-

PubChem. Benzonitrile, 4-(chloroacetyl)-. National Center for Biotechnology Information. [Link]

-

Brandeis University. Lachrymators | Laboratory Safety. [Link]

-

LabSolutions. 4-(2-Chloroacetyl)benzonitrile. [Link]

-

PubChem. 4-(Chloromethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Benzonitrile: Human health tier II assessment. [Link]

-

University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

-

Sabancı University. Laboratory Safety Handbook. [Link]

Sources

- 1. Benzonitrile, 4-(chloroacetyl)- | C9H6ClNO | CID 142493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. fishersci.com [fishersci.com]

- 4. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 8. artsci.usu.edu [artsci.usu.edu]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Spectroscopic Guide to 4-(2-chloroacetyl)benzonitrile: Unveiling Molecular Structure through NMR, IR, and MS Data

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-(2-chloroacetyl)benzonitrile, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of spectra, this guide delves into the causality behind experimental choices and the logic of spectral interpretation, ensuring a thorough understanding of the molecule's structural characterization.

Introduction: The Significance of 4-(2-chloroacetyl)benzonitrile

4-(2-chloroacetyl)benzonitrile is a bifunctional molecule of significant interest in organic synthesis. Its structure incorporates a reactive α-chloro ketone moiety and a versatile nitrile group, making it a valuable building block for the construction of more complex molecular architectures, including heterocyclic compounds with potential therapeutic applications. Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic understanding of 4-(2-chloroacetyl)benzonitrile.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering of 4-(2-chloroacetyl)benzonitrile.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(2-chloroacetyl)benzonitrile, both ¹H and ¹³C NMR provide critical information for structural confirmation.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments.

Table 1: ¹H NMR Spectroscopic Data for 4-(2-chloroacetyl)benzonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.08 | Doublet (d) | 2H | H-2, H-6 |

| 7.85 | Doublet (d) | 2H | H-3, H-5 |

| 4.80 | Singlet (s) | 2H | H-11 |

The ¹H NMR spectrum displays a characteristic pattern for a 1,4-disubstituted benzene ring. The two doublets at 8.08 and 7.85 ppm, each integrating to two protons, correspond to the aromatic protons. The downfield shift of the doublet at 8.08 ppm is attributed to the deshielding effect of the adjacent electron-withdrawing acetyl group. Consequently, these signals are assigned to the protons ortho to the acetyl group (H-2 and H-6). The doublet at 7.85 ppm is assigned to the protons ortho to the nitrile group (H-3 and H-5). The singlet at 4.80 ppm, integrating to two protons, is characteristic of the methylene protons (H-11) adjacent to the carbonyl group and the chlorine atom. The electronegativity of both the carbonyl and the chlorine atom results in a significant downfield shift for these protons.

-

Sample Preparation: A solution of 4-(2-chloroacetyl)benzonitrile (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer is used for data acquisition.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4 s

-

Spectral width: -2 to 12 ppm

-

-

Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Caption: Workflow for ¹H NMR analysis.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 4-(2-chloroacetyl)benzonitrile

| Chemical Shift (δ, ppm) | Assignment |

| 190.5 | C-9 (C=O) |

| 138.2 | C-4 |

| 132.8 | C-2, C-6 |

| 129.5 | C-3, C-5 |

| 117.8 | C-7 (CN) |

| 116.5 | C-1 |

| 45.4 | C-11 (CH₂Cl) |

The ¹³C NMR spectrum is consistent with the proposed structure. The signal at 190.5 ppm is characteristic of a ketone carbonyl carbon (C-9). The aromatic region shows four signals, as expected for a symmetrically 1,4-disubstituted benzene ring. The quaternary carbon attached to the nitrile group (C-1) appears at 116.5 ppm, while the carbon attached to the acetyl group (C-4) is found further downfield at 138.2 ppm due to the stronger electron-withdrawing nature of the acetyl group. The signals for the protonated aromatic carbons (C-2, C-6 and C-3, C-5) appear at 132.8 and 129.5 ppm, respectively. The nitrile carbon (C-7) resonates at 117.8 ppm. The aliphatic carbon of the chloroacetyl group (C-11) is observed at 45.4 ppm, shifted downfield by the adjacent chlorine and carbonyl groups.

-

Sample Preparation: The same sample prepared for ¹H NMR spectroscopy is used.

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Number of scans: 512-1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Acquisition time: 1.5 s

-

Spectral width: 0 to 220 ppm

-

-

Processing: The FID is Fourier transformed with an exponential line broadening of 1-2 Hz. The spectrum is phase and baseline corrected, and the chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

II. Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-(2-chloroacetyl)benzonitrile

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2230 | C≡N stretch (nitrile) | Strong |

| ~1700 | C=O stretch (α-chloro ketone) | Strong |

| ~1600, ~1500 | Aromatic C=C stretch | Medium |

| ~1400 | CH₂ bend (scissoring) | Medium |

| ~850 | C-H out-of-plane bend (para-disubstitution) | Strong |

| ~750 | C-Cl stretch | Strong |

The IR spectrum of 4-(2-chloroacetyl)benzonitrile is expected to be dominated by several strong, characteristic absorptions. A sharp, strong band around 2230 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. Another very strong absorption is anticipated around 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ketone. The presence of the α-chlorine atom typically shifts the C=O stretch to a slightly higher frequency compared to a simple alkyl ketone. The aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching bands around 1600 and 1500 cm⁻¹. A strong band around 850 cm⁻¹ is expected for the C-H out-of-plane bending, which is diagnostic of 1,4-disubstitution on a benzene ring. Finally, a strong absorption in the fingerprint region, typically around 750 cm⁻¹, can be attributed to the C-Cl stretching vibration.

-

Sample Preparation: A small amount of the solid 4-(2-chloroacetyl)benzonitrile is placed directly onto the diamond crystal of the ATR accessory.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is displayed in terms of transmittance or absorbance.

Caption: Workflow for IR analysis using ATR.

III. Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-(2-chloroacetyl)benzonitrile

| m/z | Fragment Ion |

| 179/181 | [M]⁺˙ (Molecular ion) |

| 130 | [M - CH₂Cl]⁺ |

| 102 | [C₇H₄N]⁺ |

| 49/51 | [CH₂Cl]⁺ |

The electron ionization (EI) mass spectrum of 4-(2-chloroacetyl)benzonitrile is expected to show a molecular ion peak [M]⁺˙ at m/z 179. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 181 with approximately one-third the intensity of the molecular ion peak is anticipated.

The most likely fragmentation pathway involves the cleavage of the C-C bond between the carbonyl group and the chloromethyl group (α-cleavage), which is a common fragmentation for ketones. This would result in the formation of the stable 4-cyanobenzoyl cation at m/z 130 and a chloromethyl radical. Further fragmentation of the 4-cyanobenzoyl cation could lead to the loss of carbon monoxide, generating the 4-cyanophenyl cation at m/z 102. Another possible, though likely less abundant, fragment would be the chloromethyl cation at m/z 49 (with its corresponding isotope peak at m/z 51).

Caption: Predicted fragmentation pathway of 4-(2-chloroacetyl)benzonitrile.

-

Sample Introduction: A dilute solution of 4-(2-chloroacetyl)benzonitrile in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Instrument: A mass spectrometer equipped with an electron ionization source.

-

Ionization Parameters:

-

Ionization energy: 70 eV

-

Source temperature: 200-250 °C

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, and predicted IR and MS data provides a robust and self-validating characterization of 4-(2-chloroacetyl)benzonitrile. The presented spectroscopic data and their detailed interpretation confirm the molecular structure and provide a valuable reference for researchers working with this important synthetic intermediate. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in chemical research and development.

References

-

SpectraBase. (n.d.). 4-(2-chloroacetyl)benzonitrile. Wiley-VCH GmbH. [Link]

-

PubChem. (n.d.). Benzonitrile, 4-(chloroacetyl)-. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). 4-CYANOPHENACYL BROMIDE. [Link]

-

NIST. (n.d.). Benzeneacetonitrile, 4-chloro-. National Institute of Standards and Technology. [Link]

-

NIST. (n.d.). Benzonitrile, 4-(chloromethyl)-. National Institute of Standards and Technology. [Link]

-

NIST. (n.d.). Benzonitrile. National Institute of Standards and Technology. [Link]

-

NIST. (n.d.). Benzonitrile, 4-chloro-. National Institute of Standards and Technology. [Link]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. [Link]

-

PubMed Central. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. National Library of Medicine. [Link]

-

ResearchGate. (n.d.). Synthesis, spectral characterization (FT-IR, NMR, XRD) and computational studies of chloroacetyl chloride incorporated 3t-butyl-2r,6c-diphenyl/di(thiophen-2-yl)piperidin-4-ones. [Link]

An In-depth Technical Guide to the Solubility of 4-(2-chloroacetyl)benzonitrile in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 4-(2-chloroacetyl)benzonitrile, a key intermediate in pharmaceutical synthesis.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive assessments in various organic solvents, and detailed experimental protocols for precise solubility determination.

Introduction to 4-(2-chloroacetyl)benzonitrile

4-(2-chloroacetyl)benzonitrile, with the chemical formula C₉H₆ClNO, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[4][5] Its structure incorporates a polar nitrile group (-C≡N) and a reactive chloroacetyl group (-COCH₂Cl) attached to a benzene ring.[5][6] This unique combination of functional groups dictates its chemical reactivity and, crucially, its solubility profile in different solvent systems. Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, purification processes like crystallization, and formulation development.[7]

Physicochemical Properties:

-

Molecular Weight: 179.60304 g/mol [4]

-

Appearance: Solid (predicted)[8]

-

Boiling Point: 340.1°C at 760 mmHg[4]

-

Density: 1.26 g/cm³[4]

The XLogP3 value of 1.8 suggests a moderate level of lipophilicity, indicating that while it has some affinity for non-polar environments, the presence of the polar nitrile and carbonyl groups will significantly influence its solubility in polar solvents.[4][5][6]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[9] This adage implies that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.

4-(2-chloroacetyl)benzonitrile possesses both polar and non-polar characteristics:

-

Polar Moieties: The nitrile group (-C≡N) and the carbonyl group (C=O) are highly polar due to the large electronegativity difference between carbon, nitrogen, and oxygen. These groups can participate in dipole-dipole interactions and potentially act as hydrogen bond acceptors.

-

Non-Polar Moiety: The benzene ring is non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

-

Reactive Moiety: The α-chloro ketone is a reactive functional group, which can influence its stability in certain solvents, particularly protic or nucleophilic ones.

The interplay of these features will determine the solubility of 4-(2-chloroacetyl)benzonitrile in a given organic solvent. Solvents that can effectively solvate both the polar functional groups and the non-polar aromatic ring will be the most effective.

Predicted Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, a predicted solubility profile of 4-(2-chloroacetyl)benzonitrile in common organic solvents is presented below. It is crucial to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | These solvents have high dielectric constants and are excellent at solvating polar functional groups through dipole-dipole interactions. They can effectively solvate both the nitrile and carbonyl groups. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High to Medium | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the polar moieties of the solute. Their alkyl groups also offer some interaction with the benzene ring. |

| Esters | Ethyl Acetate | Medium | Ethyl acetate is a moderately polar solvent that can engage in dipole-dipole interactions. Its solvating power is generally less than that of ketones or polar aprotic solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Medium to Low | THF, being a cyclic ether, is more polar than acyclic ethers like diethyl ether and is expected to be a better solvent. Diethyl ether is significantly less polar and is predicted to have low solubility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Medium to Low | While polar and capable of hydrogen bonding, the hydroxyl group of alcohols can potentially react with the chloroacetyl group, especially under basic or elevated temperature conditions. Solubility may also be limited by the solvent's polarity relative to the solute. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Medium | These solvents are of moderate polarity and can effectively solvate the aromatic ring and the chloroacetyl group. Their ability to solvate the highly polar nitrile group is limited. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | These non-polar solvents will primarily interact with the benzene ring of the solute. The polar functional groups will be poorly solvated, leading to low solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | These are non-polar solvents and are not expected to effectively solvate the polar functional groups of 4-(2-chloroacetyl)benzonitrile. |

Experimental Determination of Solubility

To obtain accurate solubility data, a systematic experimental approach is necessary. The equilibrium solubility method is a reliable technique for this purpose.

Materials and Equipment

-

4-(2-chloroacetyl)benzonitrile (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(2-chloroacetyl)benzonitrile to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Sample Processing:

-

Remove the vials from the shaker and allow the solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered aliquot with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of 4-(2-chloroacetyl)benzonitrile.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

-

Data Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Data Interpretation and Application

The experimentally determined solubility data will provide a quantitative measure of the affinity of 4-(2-chloroacetyl)benzonitrile for various organic solvents. This information is critical for:

-

Reaction Solvent Selection: Choosing a solvent in which the reactants are sufficiently soluble to ensure a homogenous reaction mixture and optimal reaction rates.

-

Crystallization and Purification: Selecting an appropriate solvent system for crystallization, where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

-

Chromatographic Purification: Aiding in the selection of mobile phases for chromatographic separations.

-

Formulation Development: Understanding the solubility in different excipients and solvent systems for the development of stable and effective drug formulations.

Safety Considerations

4-(2-chloroacetyl)benzonitrile is a hazardous substance.[5] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[10][11] All handling should be performed in a well-ventilated fume hood.[4] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[10][11][12]

Conclusion

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 4-(2-chloroacetyl)benzonitrile. (n.d.). ECHEMI.

- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone.

- Solubility of Organic Compounds. (2023, August 31).

- Experiment 1 Solubility of Organic Compounds. (n.d.). Scribd.

- Benzonitrile, 4-(chloroacetyl)-. (n.d.). PubChem.

- 4-Chlorobenzonitrile. (n.d.). Solubility of Things.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET. (2024, March 7).

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Exploring 4-Chloro-2-(trifluoromethyl)benzonitrile: Properties and Applications. (n.d.).

- 4-Chloro Benzonitrile CAS No 623-03-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- 4-(2-Chloroacetyl)benzonitrile. (n.d.). Sigma-Aldrich.

- 4-(2-Chloroacetyl)benzonitrile. (n.d.). Sigma-Aldrich.

- 4-Chlorobenzonitrile. (n.d.). CymitQuimica.

- 4-(2-OXOACETYL)BENZONITRILE synthesis. (n.d.). ChemicalBook.

- 4-(2-Chloroacetyl)benzonitrile. (n.d.). Sigma-Aldrich.

- 4-(2-Chloroacetyl)benzonitrile. (n.d.). Sigma-Aldrich.

- Process for the preparation of 4-chloro-2-nitrobenzonitrile. (n.d.). Google Patents.

- Benzonitrile derivative, process for its preparation and its application. (n.d.). Google Patents.

- Solvent: benzonitrile. (n.d.). University of Rochester, Department of Chemistry.

Sources

- 1. innospk.com [innospk.com]

- 2. CAS 623-03-0: 4-Chlorobenzonitrile | CymitQuimica [cymitquimica.com]

- 3. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. Benzonitrile, 4-(chloroacetyl)- | C9H6ClNO | CID 142493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.ws [chem.ws]

- 8. 4-(2-Chloroacetyl)benzonitrile | 40805-50-3 [sigmaaldrich.com]

- 9. m.youtube.com [m.youtube.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

The Synthetic Versatility of 4-(2-Chloroacetyl)benzonitrile: A Gateway to Novel Heterocyclic Scaffolds

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Introduction: A Molecule of Strategic Importance

4-(2-Chloroacetyl)benzonitrile is a bifunctional organic compound that has emerged as a cornerstone in the synthesis of diverse molecular architectures, particularly within the pharmaceutical and materials science sectors.[1][2] Its value lies in the strategic placement of two distinct reactive centers: a highly electrophilic α-chloroacetyl group and a versatile benzonitrile moiety. This dual-reactivity allows for a modular and sequential approach to constructing complex molecules.[1]

The chloroacetyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles, including amines, thiols, and carbanions. This reactivity is the primary pathway for building heterocyclic systems. Simultaneously, the nitrile group offers a separate handle for chemical modification, capable of being hydrolyzed to a carboxylic acid, reduced to a primary amine, or, most notably, converted into a tetrazole ring—a well-established bioisostere for carboxylic acids in medicinal chemistry.[1][3][4] This guide explores the key applications of this versatile building block, providing field-proven insights and detailed protocols for its use in contemporary organic synthesis.

Table 1: Physicochemical Properties of 4-(2-Chloroacetyl)benzonitrile

| Property | Value | Reference(s) |

| CAS Number | 40805-50-3 | [5][6] |

| Molecular Formula | C₉H₆ClNO | [2][5] |

| Molecular Weight | 179.61 g/mol | [2][6] |

| Appearance | Solid | |

| Boiling Point | 340.1°C at 760 mmHg | [5] |

| Density | 1.26 g/cm³ | [5] |

| InChIKey | LDHNCFIXYHXVDN-UHFFFAOYSA-N | [5][6] |

| Storage | Inert atmosphere, 2-8°C |

Core Application I: Synthesis of Thiazole Derivatives via Hantzsch Cyclization

The most prominent application of 4-(2-chloroacetyl)benzonitrile is its role as an α-haloketone component in the Hantzsch thiazole synthesis. This reaction provides a direct and efficient route to 2,4-disubstituted thiazoles, which are privileged scaffolds in medicinal chemistry, found in numerous FDA-approved drugs, including antibiotics and anticancer agents.[7][8]

The reaction proceeds by condensation with a thioamide-containing compound. The causality behind this choice is the nucleophilicity of the sulfur atom in the thioamide, which readily attacks the electrophilic carbon of the chloroacetyl group. This is followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

Generalized Workflow for Hantzsch Thiazole Synthesis

Caption: Workflow for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-cyanophenyl)thiazole

This protocol describes a typical Hantzsch synthesis using thiourea. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its relatively high boiling point, facilitating the reaction upon heating. Triethylamine (TEA) acts as a base to facilitate the initial nucleophilic attack and the final elimination step.

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(2-chloroacetyl)benzonitrile (1.80 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 40 mL of absolute ethanol.

-

Reaction Initiation: Add triethylamine (1.4 mL, 10 mmol) to the mixture. The addition of the base is crucial as it deprotonates the thioamide, increasing its nucleophilicity.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Progress can be monitored by Thin-Layer Chromatography (TLC).[9] Using ultrasound irradiation can often reduce reaction times significantly.[10][11]

-

Work-up and Isolation: After cooling to room temperature, the resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the crude solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and salts. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to afford the final 2-amino-4-(4-cyanophenyl)thiazole.

Core Application II: Construction of Tetrazole-Containing Molecules

The benzonitrile group of 4-(2-chloroacetyl)benzonitrile is a direct precursor to a 5-substituted tetrazole ring. Tetrazoles are of immense interest in drug development as they are considered bioisosteres of carboxylic acids, often improving metabolic stability and membrane permeability.[3][4] The conversion is typically achieved via a [3+2] cycloaddition reaction with an azide source.

The chloroacetyl moiety can be either retained for subsequent reactions or functionalized prior to tetrazole formation. This allows for the synthesis of complex molecules where the tetrazole is linked to other pharmacophores through a thioether or amino linkage.

Diagram: Synthesis and Functionalization Pathway

Caption: Divergent synthetic pathways using 4-(2-chloroacetyl)benzonitrile.

Experimental Protocol: Synthesis of 2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-(4-cyanophenyl)ethan-1-one Derivatives

This protocol is adapted from methodologies used in the synthesis of novel antimicrobial agents and demonstrates the functionalization of the chloroacetyl group followed by potential (or prior) modifications of other parts of a scaffold.[9]

-

Reagent Preparation: In a 50 mL flask, dissolve the thiol-containing nucleophile, for instance 5-mercapto-1-methyl-1H-tetrazole (1.16 g, 10 mmol), and potassium carbonate (1.38 g, 10 mmol) in 25 mL of acetone. Potassium carbonate is a suitable base for deprotonating the thiol without interfering with the nitrile group.

-

Nucleophilic Substitution: Add a solution of 4-(2-chloroacetyl)benzonitrile (1.79 g, 10 mmol) in 10 mL of acetone dropwise to the stirred mixture.

-

Reaction Conditions: Reflux the reaction mixture for 6-8 hours. The reaction progress should be monitored by TLC until the starting chloroacetyl compound is consumed.[9]

-

Work-up and Isolation: After cooling, evaporate the acetone under reduced pressure. Add 50 mL of water to the residue to dissolve the potassium salts. The water-insoluble product will precipitate.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from ethanol is typically sufficient to yield the pure thioether product.[9]

Applications in Pharmacologically Active Compounds

Derivatives of 4-(2-chloroacetyl)benzonitrile are frequently investigated for their biological activities. The resulting thiazole and tetrazole structures are key components in compounds screened for antimicrobial, antifungal, and anticancer properties.

Table 2: Examples of Biological Activity in Derived Compounds

| Compound Class | Target Application | Key Structural Motif | Observed Activity | Reference(s) |

| Thiazolylhydrazones | Anti-Toxoplasma | Thiazole ring | Antiproliferative effect against T. gondii tachyzoites | [12] |

| Tetrazole-S-alkyl derivatives | Antimicrobial | Tetrazole-thioether linkage | Activity against sterol 14-alpha demethylase enzyme | [9] |

| Arylazo Thiazoles | Anticancer | Thiazole core | Good anticancer effects against HepG2-1 cells | [11] |

| Di- and Trithiazoles | Antimicrobial | Multiple thiazole moieties | High activity against various bacteria and fungi | [7] |

| Benzonitrile Derivatives | Antifungal | Aryldiazenyl benzonitrile | Potent in vitro antifungal activity against Botrytis fabae | [13] |

The rationale for this activity often stems from the ability of the heterocyclic nitrogen and sulfur atoms to coordinate with metal ions in enzyme active sites or to participate in hydrogen bonding and π-stacking interactions with biological targets.[4][7]

Conclusion

4-(2-Chloroacetyl)benzonitrile is more than a simple intermediate; it is a versatile and powerful building block that provides synthetic chemists with reliable and efficient pathways to high-value molecular scaffolds. Its bifunctional nature allows for the independent or sequential elaboration of two key reactive sites, enabling the construction of complex thiazole and tetrazole-containing molecules. The proven utility of these scaffolds in medicinal chemistry underscores the continued importance of 4-(2-chloroacetyl)benzonitrile in modern drug discovery and development pipelines.

References

- Title: 4-(2-chloroacetyl)

- Title: Synthesis, and docking studies of novel tetrazole-S-alkyl derivatives as antimicrobial agents Source: Journal of the Turkish Chemical Society, Section A: Chemistry URL

- Title: Buy 4-(2-chloroacetyl)

- Title: Innovative synthesis of drug-like molecules using tetrazole as core building blocks Source: Beilstein Journal of Organic Chemistry URL

- Title: 4-(2-Chloroacetyl)

- Title: 4-(2-Chloroacetyl)

-

Title: Tetrazoles via Multicomponent Reactions | Chemical Reviews Source: Chemical Reviews URL: [Link]

-

Title: Synthesis of the thiazole derivatives 4. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents - MDPI Source: MDPI URL: [Link]

-

Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - NIH Source: National Institutes of Health URL: [Link]

-

Title: Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review Source: Journal of Pharmaceutical Negative Results URL: [Link]

-

Title: (PDF) Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed Source: PubMed URL: [Link]

-

Title: (PDF) Synthesis of New Tetrazole Derivatives and Their Biological Evaluation Source: ResearchGate URL: [Link]

-

Title: Synthesis and Evaluation of 4-Acyl-2-thiazolylhydrazone Derivatives for Anti-Toxoplasma Efficacy in Vitro | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: 4-[(2H-Tetrazol-2-yl)methyl]benzonitrile - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[1]-benzopyran-2-one Source: Asian Journal of Chemistry URL: [Link]

-

Title: Benzonitrile, 4-(chloroacetyl)- | C9H6ClNO | CID 142493 - PubChem Source: PubChem URL: [Link]

Sources

- 1. 4-(2-chloroacetyl)benzonitrile | 40805-50-3 | Benchchem [benchchem.com]

- 2. 4-(2-Chloroacetyl)benzonitrile | CymitQuimica [cymitquimica.com]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. echemi.com [echemi.com]

- 6. Benzonitrile, 4-(chloroacetyl)- | C9H6ClNO | CID 142493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sysrevpharm.org [sysrevpharm.org]

- 9. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Bio-functional Thiazole Scaffolds from 4-(2-chloroacetyl)benzonitrile

Introduction: The Thiazole Moiety - A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural features allow it to act as a bioisostere for other aromatic systems and engage in a variety of non-covalent interactions with biological targets. This has led to the incorporation of the thiazole nucleus into a wide array of clinically approved drugs with diverse therapeutic activities, including anticancer agents like Dasatinib, antiretrovirals such as Ritonavir, and anti-inflammatory drugs like Meloxicam.[2] The rigid and compact nature of the thiazole ring provides a stable scaffold for the development of new therapeutic agents.[1] Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties.[2][3]

The synthesis of substituted thiazoles is therefore a subject of intense research. One of the most reliable and versatile methods for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[4] This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.[4][5] Our focus in this application note is the use of 4-(2-chloroacetyl)benzonitrile, a readily available α-chloroketone, as a key building block for the synthesis of a diverse library of 4-(4-cyanophenyl)thiazole derivatives. The cyano-substituent on the phenyl ring offers a valuable functional handle for further chemical modifications, enabling the exploration of a wider chemical space in drug discovery programs.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch thiazole synthesis is a classic condensation reaction that proceeds through a well-established mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide or thiourea onto the electrophilic carbon of the α-haloketone, in this case, 4-(2-chloroacetyl)benzonitrile. This is typically an SN2 reaction, resulting in the formation of an intermediate thioimino ester.[5] This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting hydroxyl-thiazoline intermediate leads to the formation of the stable aromatic thiazole ring. The overall reaction involves the formation of one C-S bond and one C-N bond, with the elimination of a molecule of water and a hydrogen halide.[5]

Below is a generalized mechanistic pathway for the Hantzsch synthesis using 4-(2-chloroacetyl)benzonitrile and a generic thioamide (R-CSNH₂).

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-cyanophenyl)thiazole

This protocol details the synthesis of 2-amino-4-(4-cyanophenyl)thiazole, a versatile intermediate, from 4-(2-chloroacetyl)benzonitrile and thiourea.

Reagent and Materials Data

| Reagent | Formula | MW ( g/mol ) | CAS No. | Properties | Safety |

| 4-(2-chloroacetyl)benzonitrile | C₉H₆ClNO | 179.60 | 40805-50-3 | White to off-white solid.[6] | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye damage.[7] |

| Thiourea | CH₄N₂S | 76.12 | 62-56-6 | White crystalline solid. | Suspected of causing cancer. Toxic to aquatic life. |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Clear, colorless liquid. | Highly flammable liquid and vapor. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | White crystalline powder. | Non-hazardous. |

Step-by-Step Synthesis Workflow

The following diagram outlines the key steps in the synthesis and purification process.

Caption: Experimental workflow for the synthesis of 2-amino-4-(4-cyanophenyl)thiazole.

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-chloroacetyl)benzonitrile (1.80 g, 10.0 mmol).

-

Add thiourea (0.84 g, 11.0 mmol, 1.1 equivalents).

-

Add 30 mL of absolute ethanol. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.

-

-

Reaction:

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

-

-

Workup and Isolation:

-

After the reaction is complete (as indicated by TLC), remove the heating source and allow the mixture to cool to room temperature. A precipitate may form upon cooling.

-

Slowly pour the cooled reaction mixture into a beaker containing 100 mL of a cold 5% aqueous sodium bicarbonate solution while stirring. The sodium bicarbonate neutralizes the hydrochloric acid formed during the reaction, which facilitates the precipitation of the free base product.

-

Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts and residual ethanol.

-

-

Purification and Characterization:

-

Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight.

-

The crude product is often of high purity. If further purification is required, recrystallization from ethanol or an ethanol/water mixture can be performed.

-

Determine the yield and characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

-

Characterization Data (Expected)

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.10 (d, 2H, Ar-H), 7.90 (d, 2H, Ar-H), 7.55 (s, 1H, thiazole-H), 7.20 (s, 2H, -NH₂).

-

FT-IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 2230 (C≡N stretch), 1620 (C=N stretch), 1540 (C=C stretch).

-

Mass Spec (ESI+): m/z calculated for C₁₀H₇N₃S [M+H]⁺: 202.04.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.[8] 4-(2-chloroacetyl)benzonitrile is harmful if inhaled.[7]

-

Handling: Avoid contact with skin and eyes.[8][9] In case of contact, rinse immediately with plenty of water.

-

Storage: Store 4-(2-chloroacetyl)benzonitrile in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][8][9]

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure the reflux temperature is adequate. |

| Product loss during workup. | Ensure the product is fully precipitated before filtration. Use ice-cold water for washing to minimize dissolution. | |